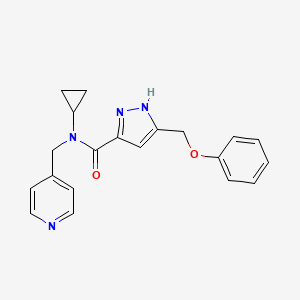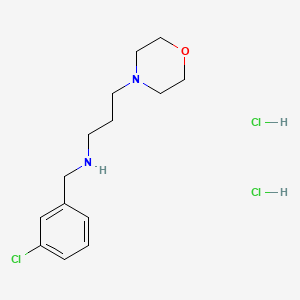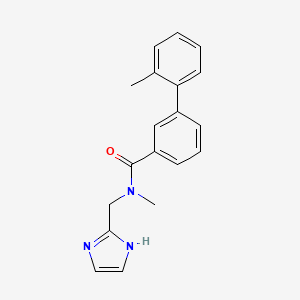
N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MMBC is a member of the piperidine family, which is known for its psychoactive properties.
作用機序
N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts as a cannabinoid receptor agonist, meaning that it binds to and activates the cannabinoid receptors in the brain. The two main types of cannabinoid receptors are CB1 and CB2. CB1 receptors are primarily found in the brain and are involved in the regulation of mood, appetite, and pain. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune response. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to produce hypothermia, catalepsy, and antinociception, which is a reduction in pain sensitivity. This compound has also been shown to increase dopamine release in the brain, which is associated with reward and motivation.
実験室実験の利点と制限
One advantage of using N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without interference from other receptors. However, a limitation of using this compound is its potential for abuse and dependence. This compound is a psychoactive substance, and its effects on the brain and behavior are not fully understood.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. This compound could be used as a tool to study the effects of CB1 receptor activation on addiction-related behaviors. Another area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and safety profiles. This compound could serve as a starting point for the development of new compounds with therapeutic potential. Finally, this compound could be used to study the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with N-methyl-N-(2-methoxyethyl)amine and 2-phenylethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-(2-methoxyethyl)-N-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been used as a research tool in the field of neuroscience to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes, such as pain, appetite, and mood. This compound has been shown to bind to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This binding can lead to changes in neurotransmitter release and neuronal activity, which can be studied using electrophysiological techniques.
特性
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-24(17-18-28-2)23(27)21-9-6-13-26(19-21)22-11-15-25(16-12-22)14-10-20-7-4-3-5-8-20/h3-5,7-8,21-22H,6,9-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMXKDMGKDSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethyl-1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5267055.png)
![7-acetyl-N~2~,N~2~,N~4~-trimethyl-N~4~-(3,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5267062.png)

![4-(3-piperidinylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide hydrochloride](/img/structure/B5267085.png)
![ethyl 1-[2-(4-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5267102.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5267108.png)
![2-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5267110.png)
![3-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5267116.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5267147.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)

